5-formyl-dC
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O5/c11-9-5(3-14)2-13(10(17)12-9)8-1-6(16)7(4-15)18-8/h2-3,6-8,15-16H,1,4H2,(H2,11,12,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBADNGFALQJSIH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=NC2=O)N)C=O)CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Pathways Governing 5 Formyl 2 Deoxycytidine Biogenesis and Metabolism
Ten-Eleven Translocation (TET) Dioxygenase-Mediated Oxidation of 5-Methyl-2'-deoxycytidine to 5-Formyl-2'-deoxycytidine
The biogenesis of 5-formyl-dC begins with the oxidation of 5-methyl-2'-deoxycytidine (5-mC), a major epigenetic mark in the genome of mammals. wikipedia.orgnih.govnih.gov This process is catalyzed by the TET family of enzymes, which are α-ketoglutarate and Fe(II)-dependent dioxygenases. researchgate.netnih.govnih.govnih.gov
The conversion of 5-mC to this compound is not a single-step reaction but rather a sequential oxidation process. wikipedia.orgnih.govnih.gov The TET enzymes first hydroxylate the methyl group of 5-mC to form 5-hydroxymethyl-2'-deoxycytidine (5-hmC). wikipedia.orgnih.govnih.govnih.gov This intermediate, 5-hmC, is then further oxidized by the same TET enzymes to yield this compound. wikipedia.orgnih.govnih.govresearchgate.net This iterative oxidation highlights the catalytic versatility of the TET enzymes. nih.gov
| Substrate | Enzyme | Product |
|---|---|---|
| 5-Methyl-2'-deoxycytidine (5-mC) | TET Dioxygenase | 5-Hydroxymethyl-2'-deoxycytidine (5-hmC) |
| 5-Hydroxymethyl-2'-deoxycytidine (5-hmC) | TET Dioxygenase | 5-Formyl-2'-deoxycytidine (this compound) |
Further Oxidation of 5-Formyl-2'-deoxycytidine to 5-Carboxy-2'-deoxycytidine (B13905427)
The enzymatic journey of cytosine modifications does not necessarily end with this compound. The TET enzymes can catalyze a third oxidation step, converting this compound into 5-carboxy-2'-deoxycytidine (5-caC). wikipedia.orgnih.govnih.govresearchgate.net The steady-state levels of this compound and 5-caC in the genome are generally very low, which is attributed to the intrinsic catalytic constraints of TET enzymes and the efficient subsequent processing by the base excision repair (BER) machinery. nih.gov
Mechanisms of Enzymatic Recognition and Catalytic Activity
The catalytic activity of TET enzymes is dependent on the presence of Fe(II) and α-ketoglutarate as co-substrates. nih.gov The catalytic mechanism involves the binding of these co-substrates and the 5-methylcytosine (B146107) substrate to the enzyme's active site. wikipedia.org The active site of TET enzymes contains a highly conserved triad of two histidine residues and one aspartic acid residue that holds the essential Fe(II) ion. wikipedia.org
The recognition of the target cytosine base within the DNA double helix is a critical aspect of TET enzyme function. While the precise mechanisms of how TET proteins are targeted to specific DNA sequences are still under investigation, it is known that factors like histone marks and chromatin accessibility can influence their recruitment. biorxiv.org Once bound, the enzyme facilitates the incorporation of an oxygen atom from molecular oxygen into the methyl group of 5-mC, initiating the oxidation cascade. wikipedia.org
Following its generation by TET enzymes, this compound is recognized and excised by thymine (B56734) DNA glycosylase (TDG) as part of the BER pathway. researchgate.netnih.govnih.govmdpi.com TDG rapidly removes this compound, with a higher activity than for G·T mispairs. researchgate.netnih.gov This excision creates an abasic site, which is then repaired to an unmodified cytosine, completing the active demethylation process. nih.govmdpi.com
| Enzyme | Function | Substrate(s) | Product(s) |
|---|---|---|---|
| TET Dioxygenases (TET1, TET2, TET3) | Oxidation | 5-Methyl-2'-deoxycytidine, 5-Hydroxymethyl-2'-deoxycytidine, 5-Formyl-2'-deoxycytidine | 5-Hydroxymethyl-2'-deoxycytidine, 5-Formyl-2'-deoxycytidine, 5-Carboxy-2'-deoxycytidine |
| Thymine DNA Glycosylase (TDG) | Base Excision | 5-Formyl-2'-deoxycytidine, 5-Carboxy-2'-deoxycytidine | Abasic Site |
Dna Demethylation Pathways Facilitated by 5 Formyl 2 Deoxycytidine
Thymine (B56734) DNA Glycosylase (TDG)-Initiated Base Excision Repair (BER)
The most well-characterized pathway for 5fC removal is initiated by the DNA glycosylase TDG, which recognizes and excises the modified base, triggering the BER pathway to restore the original cytosine.
TDG Recognition and Excision of 5-Formyl-2'-deoxycytidine
The specificity of TDG for 5fC is not due to direct recognition of the formyl group itself, but rather the structural perturbation it imparts on the DNA double helix. The presence of the electronegative formyl group at the C5 position of cytosine alters the geometry of the DNA's minor groove. d-nb.info TDG employs a specific arginine residue (R275) that acts as a "reader," probing the minor groove for these conformational changes. d-nb.info This allows TDG to distinguish 5fC and its further oxidized product, 5-carboxyl-2'-deoxycytidine (5caC), from 5mC and 5-hydroxymethyl-2'-deoxycytidine (5hmC). d-nb.info
Upon recognition, TDG flips the 5fC nucleotide out of the DNA helix and into its catalytic pocket. The enzyme then cleaves the N-glycosidic bond connecting the 5-formylcytosine (B1664653) base to the deoxyribose sugar, creating an apurinic/apyrimidinic (AP) or abasic site. nih.govresearchgate.net This excision is a critical step in the active DNA demethylation process. nih.govresearchgate.net
Downstream BER Pathway Steps for Cytosine Restoration
The generation of an AP site by TDG initiates the BER pathway to complete the repair process and restore cytosine. nih.govnu.edu.kzepigenie.comnih.gov This highly conserved pathway involves a sequential series of enzymatic reactions:
AP Site Incision: The AP site is recognized by AP Endonuclease 1 (APE1), which cleaves the phosphodiester backbone on the 5' side of the abasic site, leaving a 3'-hydroxyl group and a 5'-deoxyribosephosphate (dRP) residue. nu.edu.kz
Gap Processing and DNA Synthesis: The subsequent steps can proceed via two main sub-pathways:
Short-patch BER: DNA polymerase beta (Pol β) removes the dRP residue and inserts a single cytosine nucleotide into the gap. nu.edu.kz
Long-patch BER: In some cases, DNA polymerases δ and ε synthesize a longer stretch of 2-10 nucleotides, creating a "flap" structure that is then removed by flap endonuclease 1 (FEN1). nu.edu.kz
Ligation: The final step involves the sealing of the remaining nick in the DNA backbone by a DNA ligase. DNA ligase III, in complex with XRCC1, typically completes short-patch BER, while DNA ligase I is involved in long-patch BER. nu.edu.kz
This multi-enzyme cascade ensures the high-fidelity removal of 5fC and the restoration of the canonical cytosine base, thereby completing the active demethylation cycle.
TDG-Independent Direct Deformylation of 5-Formyl-2'-deoxycytidine
Emerging research has identified an alternative pathway for 5fC processing that bypasses the need for base excision and the creation of potentially mutagenic AP sites. This pathway involves the direct chemical conversion of 5fC to cytosine through a deformylation reaction.
Evidence for C-C Bond Cleavage Mechanisms
A proposed mechanism for this direct repair involves the cleavage of the carbon-carbon (C-C) bond between the C5 position of the cytosine ring and the carbon of the formyl group. d-nb.infonih.gov Evidence for this pathway comes from experiments using synthetic nucleoside analogs. For instance, a 6-aza-5-formyl-deoxycytidine (a-fdC) probe, where the C6 carbon is replaced by nitrogen, was not deformylated when introduced into cells. d-nb.infonih.gov This suggests that a chemical reaction at the C6 position is a prerequisite for the removal of the formyl group at the C5 position. d-nb.infonih.gov
Investigation of Nucleophilic Activation in Deformylation
The C-C bond cleavage is thought to be initiated by a nucleophilic attack at the C6 position of the 5-formylcytosine base. d-nb.infonih.gov This nucleophilic addition would saturate the C5-C6 bond, facilitating the subsequent cleavage of the formyl group. d-nb.infonih.gov The inability of the 6-aza-fdC probe to undergo deformylation strongly supports this hypothesis, as the nitrogen at the C6 position blocks nucleophilic attack. d-nb.infonih.gov While the endogenous nucleophile responsible for this reaction in vivo remains to be identified, this mechanism presents a plausible and efficient alternative to the BER pathway, avoiding the generation of DNA strand breaks. nih.gov
Comparative Analysis of 5-Formyl-2'-deoxycytidine Processing Efficiency in Different Cellular Contexts
The efficiency of 5fC processing, particularly through the direct deformylation pathway, appears to be context-dependent, varying between different cell types and proliferative states.
Studies using a fluorinated 5fC analog (2'-F-fdC) have shown that direct deformylation is a widespread process observed in various cell types, including embryonic stem cells and somatic cells. nih.govnih.gov However, the rate of this deformylation is not uniform. A significant finding is an inverse correlation between the rate of deformylation and the speed of cell division. nih.gov
| Cell Type | Approximate Doubling Time | Relative Deformylation Efficiency |
|---|---|---|
| Mouse Embryonic Stem Cells (mESCs) | 17-19 hours | Lower |
| Somatic Cancer Cell Lines (e.g., colon, breast) | 25-45 hours | Higher |
This interactive table summarizes the observed relationship between cell proliferation rate and the efficiency of direct deformylation of a 5fC analog. Data is based on findings reported in scientific literature. nih.gov
Rapidly proliferating mouse embryonic stem cells (mESCs) exhibit lower levels of deformylation compared to more slowly dividing somatic cancer cell lines. nih.gov This suggests that the direct deformylation pathway may be more prominent in quiescent or terminally differentiated cells, where avoiding DNA strand breaks associated with BER would be particularly advantageous for maintaining genomic integrity. In contrast, the TDG-BER pathway may be more active during the dynamic epigenetic reprogramming that occurs in rapidly dividing embryonic cells.
Genomic Distribution and Dynamic Regulation of 5 Formyl 2 Deoxycytidine
Quantitative Profiling of 5-Formyl-2'-deoxycytidine Levels in Mammalian Tissues and Cell Types
Quantitative analyses have revealed that 5fC is a rare DNA modification, present at levels significantly lower than 5mC and its precursor, 5-hydroxymethylcytosine (B124674) (5hmC). oup.com Using sensitive techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers have been able to quantify 5fC in various mammalian tissues and cell types.
In mouse embryonic stem cells (ESCs), the level of 5fC has been measured at approximately 14.5 modifications per 106 deoxycytidines (dC). oup.com In adult mammalian tissues, the abundance of 5fC varies. For instance, in the human brain (cerebellum), the level of 5fC is about 1.7 modifications per 106 nucleosides. oup.com A comparative analysis in different porcine and rat tissues also demonstrated tissue-specific levels of 5fC. nih.gov Generally, the levels of 5fC are about three orders of magnitude lower than those of 5hmC in most analyzed tissues. nih.gov
Quantitative Levels of 5-Formyl-2'-deoxycytidine (5fC) in Various Mammalian Tissues and Cell Types
| Tissue/Cell Type | Species | 5fC Level (per 106 dC or nucleosides) | Reference |
|---|---|---|---|
| Embryonic Stem Cells (ESCs) | Mouse | 14.5 per 106 dC | oup.com |
| Brain (Cerebellum) | Human | 1.7 per 106 nucleosides | oup.com |
Spatial Enrichment of 5-Formyl-2'-deoxycytidine at Specific Genomic Loci
The genomic distribution of 5fC is not uniform and shows enrichment at specific functional elements, suggesting a role in gene regulation.
Genome-wide profiling studies in mouse ESCs have shown that 5fC is enriched at CpG islands of promoters of active genes. researchgate.net This localization at the start of genes suggests a potential role in the initiation of transcription. The presence of 5fC in these regions may contribute to the fine-tuning of gene expression by modulating the binding of transcription factors or other regulatory proteins.
Beyond promoters, 5fC has been found to be enriched at enhancer elements. researchgate.net In particular, tissue-specific 5fC profiles have been observed at active developmental enhancers in mouse tissues. researchgate.net Enhancers are critical regulatory regions that can activate gene expression from a distance, and the presence of 5fC at these sites suggests its involvement in the regulation of cell-type-specific gene expression during development.
Modulation of 5-Formyl-2'-deoxycytidine Levels by TET Protein Expression and Depletion
The levels of 5fC are dynamically regulated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3). These enzymes catalyze the sequential oxidation of 5mC to 5hmC, 5fC, and finally to 5-carboxylcytosine (5caC). nih.govnih.gov
The expression levels of TET enzymes are crucial in determining the abundance of 5fC. Overexpression of TET proteins has been shown to increase the genomic content of 5fC. acs.org Conversely, the depletion or knockout of TET enzymes leads to a significant reduction in 5fC levels. researchgate.net For example, deletion of TET2 in mouse embryonic stem cells significantly reduces the levels of 5hmC, which would consequently affect the production of 5fC. researchgate.net This demonstrates the direct role of TET proteins in generating and maintaining 5fC in the genome. Mathematical modeling has also suggested that different TET proteins may have varying efficiencies in the oxidation steps, with TET3 potentially playing a significant role in the removal of 5fC. nih.gov
Dynamic Changes of 5-Formyl-2'-deoxycytidine during Cellular Differentiation and Reprogramming
Epigenetic marks undergo dynamic changes during cellular differentiation and reprogramming to establish new cell identities. While the dynamics of 5mC and 5hmC have been extensively studied in these processes, the behavior of 5fC is less well understood.
Investigation of 5-Formyl-2'-deoxycytidine as a Semi-Permanent Epigenetic Mark
While 5fC is an intermediate in the active DNA demethylation pathway, which can be transient, emerging evidence suggests that it may also function as a stable, semi-permanent epigenetic mark. the-scientist.com The concept of a "semi-permanent" mark implies that 5fC can persist in the genome for a significant period and exert its own regulatory functions, rather than being immediately processed and removed.
Recent research has identified 5fC as a functional epigenetic mark that plays a crucial role during zygotic genome activation in frog and mouse embryos. nih.gov In this context, 5fC is not merely a transient intermediate but an active player in regulating gene expression. the-scientist.com This finding challenges the view of 5fC solely as a byproduct of demethylation and suggests it has a life of its own in epigenetic regulation. the-scientist.com The stability of 5fC in certain cellular contexts, such as during PGC reprogramming, further supports the idea that it can act as a more persistent epigenetic signal. nih.gov
Functional Implications of 5 Formyl 2 Deoxycytidine in Epigenetic Regulation
Influence on DNA Structure and Conformation
Alterations in DNA Double Helix Geometry and Helical Underwinding
Biophysical and structural analyses have revealed that 5-formyl-dC modifies the standard B-form DNA double helix, leading to a distinct conformation that has been termed "F-DNA" nih.govgenelink.com. The formyl group at the 5th position of cytosine is locked into a single conformation due to hydrogen bonding with the exocyclic amino group on the C4 position of the same base. This constrained conformation, in turn, influences the local DNA structure.
X-ray crystallography studies of DNA dodecamers containing this compound have shown that this modification alters the geometry of the major and minor grooves. Specifically, the presence of this compound leads to a narrowing of the major groove and a widening of the minor groove in the vicinity of the modified base nih.gov. These changes in groove dimensions can directly impact the binding of transcription factors and other DNA-binding proteins.
| Parameter | B-DNA | A-DNA | F-DNA (at this compound sites) |
|---|---|---|---|
| Major Groove Width | Wide | Narrow and Deep | Narrower than B-DNA nih.gov |
| Minor Groove Width | Narrow | Wide and Shallow | Wider than B-DNA nih.gov |
| Helical Twist | Right-handed | Right-handed | Right-handed with unusual twist nih.govnih.gov |
| Overall Conformation | Canonical | Canonical | Helical underwinding nih.gov |
Effects on B-Z DNA Transition
The transition from the right-handed B-DNA to the left-handed Z-DNA is a significant conformational change that can be influenced by DNA sequence and modifications. While the direct impact of this compound on the B-Z transition is an area of ongoing research, studies on the related modification, 5-methylcytosine (B146107) (5-mC), provide some insights. Methylation of cytosine residues in alternating purine-pyrimidine sequences, such as (dC-dG)n, has been shown to facilitate the transition to Z-DNA under physiological salt conditions jenabioscience.com. This suggests that modifications at the 5th position of cytosine can lower the energetic barrier for the B-Z transition.
Given that Z-DNA is often associated with transcriptionally active regions and can be recognized by specific proteins, any influence of this compound on this transition could have significant functional consequences. The formation of Z-DNA is known to disrupt the regular nucleosomal organization of chromatin, potentially creating more accessible regions for the transcriptional machinery nih.gov.
Role in Chromatin Architecture and Nucleosomal Organization
The influence of this compound extends beyond the local DNA structure to the higher-order organization of chromatin. This modified base plays a direct role in determining the positioning and stability of nucleosomes, the fundamental repeating units of chromatin.
Research has demonstrated that this compound is a determinant of nucleosome organization, leading to increased nucleosome occupancy both in vitro and in vivo nih.govbiorxiv.orgresearchgate.net. This suggests that the presence of this compound can stabilize the wrapping of DNA around the histone octamer.
A key molecular mechanism underlying this effect is the formation of a reversible covalent bond, a Schiff base, between the formyl group of this compound and the primary amine of lysine (B10760008) residues on histone proteins nih.govnih.govbiorxiv.org. This DNA-protein cross-linking has been observed to occur with histones H2A, H2B, and H4 within nucleosome core particles nih.gov. The formation of these adducts provides a molecular tether that helps to position and stabilize nucleosomes on the DNA. This dynamic interaction between a DNA modification and histone proteins represents a novel layer of epigenetic control over chromatin architecture.
| Interacting Component | Type of Interaction | Functional Consequence |
|---|---|---|
| Histone Lysine Residues | Reversible Schiff Base Formation nih.govnih.govbiorxiv.org | DNA-protein cross-linking, increased nucleosome occupancy and stability nih.govresearchgate.net |
| Histone Octamer | Enhanced DNA Wrapping | Determinant of nucleosome positioning biorxiv.org |
Regulation of Gene Expression and Transcriptional Activity
The structural alterations induced by this compound in both DNA and chromatin have direct consequences for the regulation of gene expression. As an intermediate in the active DNA demethylation pathway, this compound is intrinsically linked to the epigenetic control of transcription genelink.comnih.gov.
Impact on Transcriptional Initiation and Elongation
The presence of this compound in regulatory regions of genes, such as enhancers, has been associated with elevated gene expression. Studies in the mammalian hindbrain and heart have shown that nucleosomes containing this compound at enhancers are linked to increased transcriptional activity nih.gov. The formation of DNA-histone cross-links mediated by this compound is thought to play a role in modulating gene expression levels, potentially by influencing the recruitment or activity of the transcriptional machinery nih.gov.
The altered DNA conformation and chromatin structure at sites of this compound could facilitate the binding of transcription factors that recognize these unique structural features, thereby promoting transcriptional initiation. Furthermore, the destabilization of the DNA duplex caused by this compound may aid in the process of transcriptional elongation by facilitating the progression of RNA polymerase.
Interplay with Transcriptional Co-activators
Transcriptional co-activators are proteins that enhance gene expression by interacting with transcription factors and modifying chromatin structure. While direct interactions between this compound and specific transcriptional co-activators are still being elucidated, the influence of this modified base on chromatin accessibility suggests a potential for interplay.
Co-activators often function by recruiting histone-modifying enzymes or ATP-dependent chromatin remodeling complexes nih.govrndsystems.com. The unique chromatin environment created by this compound, including the altered nucleosome positioning and the potential for a more open chromatin state, could create a favorable landscape for the binding and activity of these co-activator complexes. By influencing the accessibility of DNA, this compound may indirectly regulate the recruitment and function of transcriptional co-activators, thereby fine-tuning the level of gene expression.
Contribution to Fundamental Biological Processes
5-Formyl-2'-deoxycytidine (this compound), a modified nucleobase derived from the oxidation of 5-methylcytosine (5mC), plays a significant, albeit nuanced, role in the epigenetic regulation that underpins fundamental biological processes. While initially considered merely an intermediate in the active DNA demethylation pathway, emerging evidence suggests that this compound may also function as a stable epigenetic mark, contributing to the intricate control of gene expression during critical developmental windows.
Embryogenesis and Early Development
The period of embryogenesis is characterized by dynamic epigenetic reprogramming, where the genome undergoes extensive remodeling to establish the totipotent state and subsequent lineage specifications. This compound has been identified as a key participant in this process.
During early embryonic development in mammals, the paternal and maternal genomes undergo distinct waves of demethylation. The appearance of this compound is closely associated with the Tet3-mediated loss of 5mC, particularly in the male pronucleus following fertilization. genelink.com This suggests a crucial role for this compound in the active removal of methylation marks, which is essential for resetting the epigenetic landscape.
Genome-wide mapping in mouse embryonic stem (ES) cells has revealed that this compound is enriched in CpG islands (CGIs) of promoters and exons. genelink.com Notably, CGI promoters with higher relative enrichment of this compound compared to 5mC or 5-hydroxymethylcytosine (B124674) (5hmC) are associated with transcriptionally active genes. genelink.complathlab.org This correlation with active gene expression is further supported by the colocalization of this compound with histone marks characteristic of active promoters, such as H3K4me3, and the binding of RNA polymerase II. genelink.complathlab.org
Studies on human preimplantation embryos have provided a detailed landscape of this compound dynamics at single-cell resolution. These analyses show that the distribution of 5-formylcytosine (B1664653) phosphate guanine (B1146940) (5fCpG) is highly dynamic and exhibits genomic element-specific features. nih.govplos.org For instance, 5fCpG is enriched in certain repetitive elements like L1 and ERVK, potentially to modulate their transcription and maintain genomic stability. nih.govplos.org The levels of 5fCpG fluctuate across different stages of preimplantation development, with a notable increase in the pronuclei after fertilization, followed by a decrease at the 2-cell stage, and subsequent dynamic changes. nih.gov This intricate regulation underscores the importance of this compound in orchestrating the precise gene expression programs required for early embryonic development.
Interestingly, while being an intermediate in demethylation, evidence also suggests that this compound can be a stable DNA modification in mammalian tissues, with its developmental dynamics differing from those of 5hmC. nih.govresearchgate.net This stability hints at potential functional roles for this compound beyond being a transient intermediate, possibly acting as a distinct epigenetic signal.
| Developmental Stage | Average 5fCpG Percentage |
|---|---|
| Sperm | 0.065% |
| Oocyte | 0.050% |
| Male Pronucleus (Zygote) | 0.106% |
| Female Pronucleus (Zygote) | 0.109% |
| 2-cell Stage | 0.053% |
| 8-cell Stage | 0.066% |
| Inner Cell Mass (ICM) | 0.062% |
| Human Embryonic Stem Cells (hESCs) | 0.041% |
Cellular Differentiation and Reprogramming
The processes of cellular differentiation, where a less specialized cell becomes a more specialized one, and cellular reprogramming, which involves the reversion of a specialized cell to a pluripotent state, are tightly regulated by epigenetic mechanisms. This compound is intricately involved in these transitions by marking specific genomic regions for epigenetic remodeling.
The removal of this compound is primarily mediated by the base excision repair pathway, initiated by the enzyme thymine-DNA glycosylase (TDG). genelink.comnih.gov Studies have shown that the knockdown of TDG in mouse ES cells leads to an accumulation of this compound in CGIs. genelink.comnih.gov This accumulation is associated with increased DNA methylation in these regions upon differentiation, leading to aberrant gene expression. genelink.comnih.gov This demonstrates that the timely and efficient excision of this compound is necessary for the correct establishment of methylation patterns during differentiation and, consequently, for the appropriate regulation of developmental genes. genelink.comnih.gov
The enrichment of this compound at poised enhancers in mouse ES cells further highlights its role in priming genes for future activation or repression during differentiation. nih.gov Poised enhancers are regulatory elements that are marked by both activating (H3K4me1) and repressive (H3K27me3) histone modifications, holding genes in a state ready for rapid activation. The presence of this compound at these sites suggests its involvement in the fine-tuning of enhancer activity during cell fate decisions.
While the role of this compound in cellular differentiation is becoming clearer, its specific functions during induced pluripotency, the process of generating induced pluripotent stem cells (iPSCs) from somatic cells, are still under active investigation. Given the extensive epigenetic reprogramming that occurs during iPSC generation, it is plausible that the dynamic regulation of this compound is also a key feature of this process.
| Genomic Feature | Enrichment of this compound | Associated Function |
|---|---|---|
| CpG Islands (CGIs) in Promoters | High | Associated with active gene transcription and maintenance of hypomethylation. genelink.comnih.gov |
| Exons | Enriched | Potential role in regulating splicing or transcriptional elongation. |
| Poised Enhancers | High | Priming genes for activation during differentiation. nih.gov |
| Active Enhancers | Moderate | Contribution to the regulation of active gene expression. |
Genomic Imprinting and X-Chromosome Inactivation
Genomic imprinting and X-chromosome inactivation are two specialized epigenetic processes that result in the monoallelic expression of a subset of genes. These phenomena are crucial for normal mammalian development.
Genomic imprinting leads to the parent-of-origin-specific expression of certain genes. This is achieved through differential methylation of specific genomic regions called imprinting control regions (ICRs) in the male and female germlines. While 5-methylcytosine is the primary epigenetic mark responsible for establishing and maintaining imprints, the potential role of this compound in this process is less clear. As an intermediate in the active demethylation pathway, this compound could theoretically be involved in the erasure of imprints in primordial germ cells, where the genome undergoes widespread demethylation before the establishment of new, sex-specific imprints. However, direct evidence for a specific and stable function of this compound in either the establishment or maintenance of genomic imprints is currently lacking.
X-chromosome inactivation (XCI) is the process by which one of the two X chromosomes in female mammals is transcriptionally silenced to ensure dosage compensation between males (XY) and females (XX). This process is initiated by the expression of the long non-coding RNA Xist, which coats the future inactive X chromosome and recruits a cascade of repressive epigenetic modifications, including DNA methylation. Similar to genomic imprinting, the direct involvement of this compound in XCI has not been extensively documented. It is plausible that this compound, as part of the DNA demethylation machinery, could play a role in the dynamic changes in DNA methylation that occur on the X chromosomes during early development and differentiation. However, specific studies detailing the enrichment or functional significance of this compound on the active or inactive X chromosome are limited.
Interactions of 5 Formyl 2 Deoxycytidine with Dna Associated Proteins
Formation of DNA-Protein Cross-links (DPCs) Involving 5-Formyl-2'-deoxycytidine
5-formyl-2'-deoxycytidine is not merely a passive intermediate in DNA demethylation; its aldehyde group can react with nucleophilic residues of nearby proteins to form DNA-protein cross-links (DPCs). nih.govnih.govumn.edu These cross-links represent a class of bulky DNA lesions that can interfere with essential cellular processes. umn.edunih.gov The formation of DPCs can be a spontaneous event, with proteins such as histones, transcription factors, and DNA repair proteins being potential targets due to their intimate association with the genome. nih.gov
A prominent interaction of 5fC is the formation of reversible Schiff base conjugates with histone proteins. nih.govcore.ac.uknih.govresearchgate.net The aldehyde group of 5fC readily reacts with the primary amine groups found in the side chains of lysine (B10760008) and arginine residues of histones, particularly H2A and H4. nih.govresearchgate.netresearchgate.net This reaction results in a covalent linkage that physically tethers the histone protein to the DNA. core.ac.uknih.gov Studies in mouse embryonic stem cells have provided evidence for the formation of these reversible-covalent Schiff base linkages between lysines of histone proteins and 5fC within nucleosomes in a cellular environment. core.ac.uknih.gov This dynamic cross-linking has been suggested to play a role in chromatin remodeling and the regulation of gene expression. researchgate.net
The formation of 5fC-mediated DPCs has been characterized both in vitro and in vivo. core.ac.ukresearchgate.net The Schiff base linkage is inherently reversible, with a calculated half-life of approximately 1.8 hours, indicating a dynamic and potentially regulatory nature. researchgate.netsemanticscholar.org This reversibility, however, presents challenges for studying their biological effects. nih.gov To overcome this, researchers have utilized chemical reduction with agents like sodium cyanoborohydride (NaCNBH₃) to stabilize the Schiff base, forming a more permanent covalent bond for experimental analysis. nih.govresearchgate.net The presence of these cross-links has been confirmed through techniques such as mass spectrometry and denaturing polyacrylamide gel electrophoresis (PAGE). nih.govresearchgate.netsemanticscholar.org
Identification and Characterization of Specific 5-Formyl-2'-deoxycytidine Protein Readers
The biological significance of 5-formyl-2'-deoxycytidine (5fC) as an epigenetic modification extends beyond its role as a transient intermediate in DNA demethylation. The discovery of specific proteins that recognize and bind to 5fC, often referred to as "readers," suggests that this modified base can act as a distinct epigenetic signal, recruiting specific protein complexes to regulate chromatin structure and gene expression.
The primary method for identifying these 5fC-interacting proteins involves affinity purification coupled with mass spectrometry (AP-MS). ebi.ac.uk In this approach, synthetic DNA probes containing 5fC are immobilized and incubated with nuclear extracts. Proteins that bind to the 5fC-modified DNA are then isolated and identified. nih.govresearchgate.net
One comprehensive study utilized DNA probes corresponding to the promoter regions of the Pax6 and Fgf15 genes, which were synthesized with either unmodified cytosine, 5-methylcytosine (B146107) (5mC), 5-hydroxymethylcytosine (B124674) (5hmC), or 5fC. nih.gov Incubation of these probes with nuclear extracts from mouse embryonic stem cells revealed that a significant number of proteins exhibited a strong binding preference for 5fC. nih.gov These findings suggest that 5fC is more than just a demethylation intermediate; it may be a stable epigenetic mark with its own regulatory functions. nih.gov
The identified 5fC binding proteins are functionally diverse, implicating 5fC in a range of cellular processes, including transcriptional regulation, DNA repair, and chromatin remodeling. nih.gov While some proteins, like Thymine (B56734) DNA Glycosylase (TDG), are known to be involved in the processing of 5fC, the majority of the identified readers are not enzymes that metabolize 5fC. nih.gov This further supports the hypothesis that 5fC acts as a signaling hub, recruiting effector proteins to specific genomic loci. nih.gov
Below is a summary of key proteins that have been identified as specific readers of 5-formyl-2'-deoxycytidine, along with their characterization and putative functions.
| Protein/Complex | Function | Research Findings |
| Transcriptional Regulators | ||
| Forkhead box (FOX) proteins (FOXK1, FOXK2, FOXP1, FOXP4, FOXI3) | Transcription factors involved in development and cell differentiation. | Identified in affinity pulldown assays with 5fC-containing DNA probes from mouse embryonic stem cell extracts. nih.gov |
| ZSCAN21 | Transcriptional regulator. | Showed a binding preference for 5fC in ELISA assays. researchgate.net |
| DNA Repair Factors | ||
| Thymine DNA Glycosylase (TDG) | A key enzyme in the base excision repair pathway that excises 5fC and 5-carboxylcytosine (5caC). | Consistently identified as a primary 5fC interacting protein. nih.gov |
| N-methylpurine DNA glycosylase (MPG) | DNA glycosylase involved in base excision repair. | Demonstrated strong selective binding to 5fC-containing DNA in ELISA assays with a dissociation constant (Kd) of 13.4 ±1.4 nM. researchgate.net |
| Chromatin Regulators | ||
| L3MBTL2 | A member of the Polycomb group of proteins involved in transcriptional repression. | Showed preferential binding to 5fC in ELISA assays. The determined Kd for 5fC-containing DNA was 37.1 ±5.6 nM, compared to 81.2 ±18.8 nM for unmodified DNA. researchgate.net |
| EHMT1 (GLP) | Histone methyltransferase involved in gene silencing. | Identified as a 5fC-binding protein through affinity purification-mass spectrometry. nih.gov |
| Nucleosome Remodeling and Deacetylase (NuRD) complex | A multi-protein complex with roles in chromatin remodeling and transcriptional repression. | All components of the NuRD complex were found to be enriched on 5fC-containing DNA probes. nih.gov |
| Histones | ||
| Histone proteins (e.g., H2A, H4) | Core components of the nucleosome, involved in DNA packaging and regulation of chromatin structure. | 5fC can form reversible DNA-protein cross-links (DPCs) with lysine side chains of histone proteins. nih.gov These DPCs can block DNA replication. nih.gov |
The characterization of these 5fC readers has provided valuable insights into the potential downstream effects of this DNA modification. For instance, the strong binding of the DNA repair enzyme MPG to 5fC suggests a role for this modification in flagging sites of potential DNA damage or instability. researchgate.net The recruitment of transcriptional repressors like L3MBTL2 and the NuRD complex indicates that 5fC may contribute to gene silencing in specific genomic contexts. nih.govresearchgate.net This is further supported by observations that 5fC enrichment can be associated with gene repression, particularly within CpG island sequences. nih.gov
Knockdown experiments of several identified 5fC binders in mouse embryonic stem cells did not lead to an increase in global 5fC levels, unlike the knockdown of TDG. nih.gov This suggests that these proteins are indeed "readers" that recognize 5fC as an epigenetic signal rather than "erasers" that actively remove it. nih.gov The interaction of these diverse proteins with 5fC highlights its potential role in fine-tuning gene expression and maintaining genome integrity.
Advanced Methodologies for the Analysis of 5 Formyl 2 Deoxycytidine
Quantitative Mass Spectrometry-Based Approaches
Mass spectrometry (MS) stands as a cornerstone for the absolute quantification of DNA modifications. Its high sensitivity and specificity allow for the accurate measurement of 5-formyl-dC levels within complex biological samples.
UHPLC-MS/MS for Nucleoside Quantification
Ultra-high-performance liquid chromatography coupled with tandem mass spectrometry (UHPLC-MS/MS) is a powerful tool for the global quantification of this compound. This method involves the enzymatic digestion of genomic DNA into individual nucleosides, which are then separated by UHPLC and detected by a mass spectrometer. The high resolving power of UHPLC separates this compound from other nucleosides and potential contaminants, while MS/MS provides unambiguous identification and quantification based on specific precursor-to-product ion transitions. This approach is highly sensitive, capable of detecting modifications at the level of parts per million.
Table 1: Representative UHPLC-MS/MS Parameters for this compound Analysis
| Parameter | Typical Setting |
| Chromatography | |
| Column | C18 reversed-phase |
| Mobile Phase A | Aqueous solution with 0.1% formic acid |
| Mobile Phase B | Acetonitrile with 0.1% formic acid |
| Gradient | Optimized for nucleoside separation |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Analysis Mode | Selected Reaction Monitoring (SRM) |
| Precursor Ion (m/z) | [Specific to this compound] |
| Product Ion (m/z) | [Specific to this compound fragment] |
Application in Isotope Tracing Studies
Isotope tracing studies utilize stable isotope-labeled precursors to track the metabolic fate of molecules within a cell. In the context of this compound, cells can be cultured with labeled compounds, such as ¹³C- or ¹⁵N-labeled deoxycytidine. researchgate.net UHPLC-MS/MS can then distinguish between the endogenous, unlabeled this compound and the newly synthesized, labeled this compound. This allows for the investigation of the dynamics of this compound formation and removal, providing insights into the rates of DNA demethylation pathways. researchgate.net For instance, studies have used fluorinated this compound probes to investigate its direct deformylation back to deoxycytidine in various cell types. nih.gov
Chemical Labeling and Enrichment Techniques
Due to the low abundance of this compound in most mammalian genomes, enrichment strategies are often necessary for its detection and mapping. nih.gov These methods rely on the unique chemical reactivity of the formyl group.
5-Formylcytosine (B1664653) Selective Chemical Labeling (fC-Seal)
The 5-formylcytosine selective chemical labeling (fC-Seal) method provides a highly specific approach for tagging and enriching DNA fragments containing this compound. nih.gov The strategy involves a two-step chemical process. First, existing 5-hydroxymethylcytosine (B124674) (5hmC) residues in the genome are protected by glucosylation. Subsequently, the 5-formyl group of 5fC is selectively reduced to a hydroxyl group, converting it into 5hmC. This newly formed 5hmC can then be specifically labeled, for example, with an azide-modified glucose, allowing for subsequent biotinylation and enrichment. nih.gov
Biotin Tagging and Enrichment Strategies
Biotin tagging is a widely used method for the enrichment of modified DNA. For this compound, this can be achieved by reacting the formyl group with a biotin-containing molecule that has a reactive functional group, such as an aminooxy group. nih.gov This reaction forms a stable oxime bond, covalently attaching a biotin tag to the this compound residue. The biotinylated DNA fragments can then be selectively captured and enriched using streptavidin-coated magnetic beads, separating them from the bulk of the genomic DNA. nih.gov This enrichment is crucial for downstream applications like next-generation sequencing to map the genomic locations of this compound.
Sequencing-Based Methodologies for Base-Resolution Detection
Identifying the precise genomic location of each this compound base is essential for understanding its regulatory function. Several sequencing methodologies have been developed to achieve single-base resolution mapping.
Under standard bisulfite sequencing conditions, 5-formylcytosine is read as thymine (B56734), making it indistinguishable from unmodified cytosine. nih.gov To overcome this, specific chemical or enzymatic treatments are required.
Reduced Bisulfite Sequencing (redBS-Seq) : This method involves the selective chemical reduction of 5fC to 5hmC using sodium borohydride. nih.govcam.ac.uk Since 5hmC is read as cytosine after bisulfite treatment, this initial reduction step allows 5fC to be identified as cytosine in the sequencing data. By comparing the results of redBS-Seq with standard bisulfite sequencing (where 5fC is read as thymine), the original positions of 5fC can be determined. nih.govcam.ac.uk
Methylase-Assisted Bisulfite Sequencing (MAB-Seq) : MAB-seq provides a direct method for mapping 5fC and 5-carboxylcytosine (5caC). nih.govnih.gov In this approach, genomic DNA is treated with a CpG methyltransferase, M.SssI, which methylates all unmodified CpG cytosines. nih.govenseqlopedia.com During the subsequent bisulfite treatment, only 5fC and 5caC are converted to uracil (and read as thymine), while the now-methylated cytosines (originally unmodified C) and endogenous 5mC/5hmC remain as cytosine. nih.govenseqlopedia.com
Chemically Assisted Bisulfite Sequencing (fCAB-Seq) : This technique relies on protecting 5fC from bisulfite-mediated deamination through chemical labeling. nih.gov By treating the DNA with a reagent that specifically reacts with the formyl group, a chemical adduct is formed that is resistant to bisulfite conversion. Consequently, 5fC is read as cytosine, allowing for its differentiation from unmodified cytosine.
Bisulfite-Free Methods (fC-CET) : To avoid the DNA degradation associated with harsh bisulfite treatment, bisulfite-free methods like fC-CET have been developed. This technique involves the selective chemical labeling of 5fC, which then leads to a C-to-T transition during PCR amplification, enabling its detection at single-base resolution. nih.gov
Table 2: Comparison of Sequencing Methodologies for this compound Detection
| Method | Principle | Reads 5fC as | Distinguishes 5fC from |
| BS-Seq (Standard) | Deamination of C to U | T | 5mC, 5hmC |
| redBS-Seq | Reduction of 5fC to 5hmC, then bisulfite treatment | C | C, 5mC, 5hmC (by subtraction) |
| MAB-Seq | Enzymatic protection of C, then bisulfite treatment | T | C, 5mC, 5hmC |
| fCAB-Seq | Chemical protection of 5fC, then bisulfite treatment | C | C, 5mC, 5hmC |
| fC-CET | Chemical labeling of 5fC inducing C-to-T transition | T | C, 5mC, 5hmC |
Chemically Assisted Bisulfite Sequencing (fCAB-Seq)
Chemically Assisted Bisulfite Sequencing (fCAB-Seq) is a technique designed for the single-base resolution detection of this compound in genomic DNA. illumina.comnih.gov The method is based on the differential response of cytosine bases to sodium bisulfite treatment after a specific chemical modification that protects this compound.
The core principle of fCAB-Seq involves the selective chemical labeling of the formyl group of 5fC. nih.gov A substituted hydroxylamine, O-ethylhydroxylamine (EtONH₂), is reacted with 5fC to form a derivative. nih.govnih.gov This modification prevents the deamination of 5fC to uracil during the subsequent bisulfite treatment. nih.govnih.gov In contrast, unmodified cytosine (C) is converted to uracil (U), and 5-methylcytosine (B146107) (5mC) remains as cytosine. Standard bisulfite sequencing cannot distinguish 5fC from cytosine, as both are converted to uracil. nih.gov
By comparing the results of fCAB-Seq with those of standard bisulfite sequencing (BS-Seq) on the same DNA sample, the locations of 5fC can be identified at single-nucleotide resolution. nih.govnih.gov A base that reads as a 'C' in fCAB-Seq but as a 'T' (read from the uracil) in BS-Seq is identified as a 5fC. This comparative analysis is essential for the accurate mapping of 5fC. nih.govenseqlopedia.com
The conversion efficiency of fCAB-Seq, meaning the percentage of 5fC that is successfully protected and read as a cytosine, has been reported to be in the range of 50-60%. nih.gov Despite this, the method is sensitive enough to detect low-abundance 5fC at endogenous loci, identifying levels as low as a few percent. nih.gov fCAB-Seq can also be combined with other techniques, such as Chromatin Immunoprecipitation (ChIP), in a method called ChIP-fCAB-Seq, to study the presence of 5fC at specific genomic elements like poised enhancers. nih.gov
| Method Comparison | Principle | Reads 5fC as | Resolution | Key Requirement |
| BS-Seq | Deamination of C to U. | T | Single-base | - |
| oxBS-Seq | Selective oxidation of 5hmC to 5fC, followed by bisulfite treatment. | T (from 5hmC) | Single-base | Comparison with BS-Seq |
| fCAB-Seq | Chemical protection of 5fC from bisulfite-mediated deamination. nih.gov | C | Single-base | Comparison with BS-Seq nih.govenseqlopedia.com |
| redBS-Seq | Selective chemical reduction of 5fC to 5hmC, followed by bisulfite treatment. nih.gov | C | Single-base | Comparison with BS-Seq nih.gov |
Site-Specific Analysis using Droplet Digital PCR
Droplet Digital PCR (ddPCR) is an advanced nucleic acid quantification method that offers a high degree of precision and sensitivity, making it suitable for the site-specific analysis of DNA modifications like this compound. nih.govidtdna.comthermofisher.com The technology partitions a single PCR sample into thousands of nanoliter-sized droplets, allowing for the absolute quantification of target DNA molecules without the need for a standard curve. idtdna.combio-rad.com
For the analysis of this compound, ddPCR can be adapted to quantify the abundance of this modification at specific genomic loci. This typically involves a pretreatment of the DNA, similar to sequencing methods, to differentiate 5fC from other cytosine variants. For instance, a chemical labeling agent can be used to selectively create a "roadblock" at the 5fC site, which hinders the amplification activity of Taq DNA polymerase. nih.gov This effect can be quantified by ddPCR, where the number of successfully amplified molecules (negative droplets for 5fC) versus non-amplified molecules (positive droplets for 5fC) provides a quantitative measure of the modification at that site. nih.gov
Alternatively, a chemical modification that leads to a base change during PCR can be employed. For example, a reagent can cause the labeled 5fC to be read as a thymine (T) during PCR. nih.gov Using probes specific for the original sequence (containing C) and the converted sequence (containing T), ddPCR can precisely quantify the fraction of molecules carrying the 5fC modification.
The key advantages of using ddPCR for 5fC analysis include:
Absolute Quantification: It provides a direct count of the number of target DNA molecules, enabling precise determination of modification frequency. idtdna.com
High Sensitivity: ddPCR is capable of detecting rare events, making it ideal for studying low-abundance modifications like 5fC. thermofisher.com It is more accurate than qPCR for low-input samples. nih.gov
Reduced PCR Bias: The partitioning of the sample minimizes the impact of PCR inhibitors and amplification bias, leading to more reliable quantification. idtdna.com
This approach is particularly valuable for validating findings from genome-wide sequencing and for tracking changes in 5fC levels at specific gene regulatory regions in response to various biological stimuli.
| Feature | Description | Relevance to this compound Analysis |
| Partitioning | Sample is divided into ~20,000 droplets, creating individual micro-reactors. bio-rad.com | Isolates rare 5fC-containing molecules, increasing detection sensitivity. |
| Binary Readout | Droplets are classified as positive or negative based on end-point fluorescence. | Allows for the counting of molecules with and without the modification. |
| Absolute Quantification | Concentration is calculated from the fraction of positive droplets using Poisson statistics. idtdna.com | Enables precise measurement of the percentage of 5fC at a specific site. |
| Inhibitor Tolerance | Less affected by PCR inhibitors compared to qPCR. idtdna.comyoutube.com | Improves accuracy when analyzing complex biological samples. |
Synthesis and Application of Fluorinated and Isotope-Labeled Probe Molecules
The chemical synthesis of oligonucleotides containing this compound, as well as fluorinated and isotope-labeled versions, provides essential tools for studying the biological roles and metabolic fate of this modification. genelink.comnih.gov
Synthesis: The synthesis of a 5-formyl-2'-deoxycytidine phosphoramidite building block is a key step for incorporation into DNA oligonucleotides. nih.gov An efficient method involves a Palladium-catalyzed Stille reaction to introduce the formyl group at the 5-position of a protected deoxycytidine analog. nih.gov The formyl group is stable enough to withstand the conditions of automated DNA synthesis and subsequent deprotection steps, allowing for the routine creation of custom DNA probes containing 5fC at specific locations. nih.gov
Isotope-Labeled Probes: Stable isotope labeling is a powerful technique for tracing molecules within biological systems. silantes.com By synthesizing this compound with heavy isotopes (e.g., ¹³C, ¹⁵N), researchers can track its metabolic fate. researchgate.netnih.gov For example, mouse embryonic stem cells can be fed with isotope-labeled 5fC, and its incorporation into the genome can be monitored using mass spectrometry. researchgate.net These experiments have provided evidence for a direct deformylation pathway that converts 5fC back to unmodified cytosine in vivo. researchgate.net
Fluorinated Probes: Fluorinated analogs of this compound, such as 2'-fluorinated 5fC, are also used as metabolic probes. researchgate.net The fluorine atom can alter the chemical properties of the nucleoside, but if it is still processed by cellular machinery, it can be used to study enzymatic pathways. These probes, in conjunction with isotope labeling, have been used to confirm the direct removal of the formyl group from genomic DNA. researchgate.net Furthermore, oligonucleotides can be synthesized with fluorophores attached, creating fluorescent probes. These probes are used in techniques like Fluorescence In Situ Hybridization (FISH) to visualize the location of specific DNA sequences within cells, and could be adapted to study regions rich in 5fC. thermofisher.combiorxiv.org
Applications Summary:
Probing Demethylation: Serve as research tools to investigate the enzymatic pathways of active DNA demethylation. genelink.com
Metabolic Tracing: Isotope-labeled 5fC allows for tracking the conversion and removal of this base in living cells. researchgate.net
Protein Interaction Studies: Biotin-labeled 5fC probes can be used to pull-down and identify proteins that specifically bind to this modification. nih.gov
Structural Studies: Synthetic oligos with 5fC are used to study how the modification affects DNA structure and its interaction with DNA polymerases.
Synthesis and Application of 5 Formyl 2 Deoxycytidine Modified Oligonucleotides in Biochemical and Molecular Research
Chemical Synthesis of 5-Formyl-2'-deoxycytidine Phosphoramidites
The chemical synthesis of 5-formyl-dC phosphoramidites and their subsequent incorporation into oligonucleotides present a significant challenge due to the reactive nature of the formyl group. This moiety is susceptible to degradation under the standard acidic and basic conditions used in automated solid-phase DNA/RNA synthesis. Consequently, several strategies have been developed to overcome these hurdles.
Development of Protecting Group Strategies for the Formyl Moiety
To prevent unwanted side reactions, three primary strategies have been established for the synthesis of oligonucleotides containing this compound: the use of a precursor with post-synthetic modification, the direct incorporation of a phosphoramidite with an unprotected formyl group under mild conditions, and the protection of the formyl group with a removable moiety.
Post-Synthetic Modification: This approach involves the incorporation of a precursor molecule, such as 5-(1,2-diacetoxyethyl)-2'-deoxycytidine phosphoramidite, into the oligonucleotide chain. Following the completion of the solid-phase synthesis, the diacetate group is hydrolyzed to a diol, which is then oxidatively cleaved using sodium periodate to generate the 5-formyl group. This method effectively shields the reactive aldehyde functionality from the harsh chemicals used during oligonucleotide assembly.
Unprotected Formyl Group: Advances in synthetic chemistry have enabled the development of this compound phosphoramidites where the formyl group remains unprotected. This strategy necessitates the use of very mild deprotection conditions to release the oligonucleotide from the solid support and remove protecting groups from the exocyclic amines of other bases. For instance, treatment with 0.1 M potassium carbonate in methanol can be employed to minimize damage to the formyl moiety. While efficient, this approach requires careful optimization of deprotection protocols to avoid the formation of adducts.
Formyl Group Protection: A robust method involves the protection of the 5-formyl group as a stable acetal, most commonly a cyclic acetal. This protecting group is stable throughout the standard phosphoramidite synthesis cycle. After the oligonucleotide has been assembled and cleaved from the solid support, the acetal is removed under acidic conditions to regenerate the formyl group. This strategy offers high yields and compatibility with a broader range of synthetic conditions.
| Strategy | Protecting Group/Precursor | Key Features | Deprotection/Conversion Conditions |
|---|---|---|---|
| Post-Synthetic Modification | 5-(1,2-diacetoxyethyl)-dC | Formyl group generated after synthesis | 1. NH4OH (hydrolysis of diacetate); 2. NaIO4 (oxidative cleavage) |
| Unprotected Formyl Group | None | Requires very mild deprotection | 0.1 M K2CO3 in Methanol |
| Formyl Group Protection | Cyclic Acetal | Stable to standard synthesis conditions | Acetic acid/water (80:20 v/v) |
Incorporation into DNA and RNA Oligonucleotides
The incorporation of this compound phosphoramidites into DNA oligonucleotides is now a relatively standard procedure, with the choice of strategy depending on the desired sequence and the scale of the synthesis. The unprotected and acetal-protected phosphoramidites are commercially available and can be used in standard automated DNA synthesizers.
The synthesis of RNA oligonucleotides containing 5-formylcytidine (5fC) is more complex due to the presence of the 2'-hydroxyl group, which requires an additional orthogonal protecting group (e.g., TBDMS). The formyl group's sensitivity further complicates the deprotection steps. Despite these challenges, successful incorporation of 5fC into RNA has been achieved, often employing specialized protecting group schemes and mild deprotection protocols to ensure the integrity of the final product. For example, a 5'-O-silyl-2'-O-acetal system has been utilized to avoid acidic conditions that could harm the formyl group.
Design and Utilization of Site-Specifically Modified DNA Duplexes and RNA Oligomers
The ability to place this compound at precise locations within a DNA or RNA sequence has been instrumental in studying its structural and functional consequences. The design of these modified oligonucleotides typically involves placing the this compound within a specific sequence context, such as a CpG island, which is a common site of DNA methylation and demethylation.
Biophysical studies have revealed that this compound has a significant impact on the structure of the DNA double helix. Unlike 5mC and 5hmC, which cause minimal structural perturbations, this compound can induce a unique DNA conformation, sometimes referred to as "F-DNA". This conformation is characterized by alterations in the geometry of the major and minor grooves and an under-winding of the DNA helix. These structural changes are sequence-dependent and can influence the binding of proteins to the DNA.
In RNA, the presence of 5-formylcytidine has been shown to increase the thermal stability of duplexes and enhance the specificity of base pairing. This is in contrast to some other modifications that can be destabilizing. The thermodynamic consequences of this modification are crucial for understanding its role in RNA structure and function.
| Oligonucleotide Type | Modification Context | Observed Effect | Reference Method |
|---|---|---|---|
| DNA Duplex | Multiple 5fCpG sites | Induces "F-DNA" conformation, alters groove geometry | X-ray Crystallography, Circular Dichroism |
| DNA Duplex | Single 5fC | Localized destabilization, increased base pair dynamics | NMR Spectroscopy, UV Melting |
| RNA Duplex | Single 5fC | Increased thermal stability and base pairing specificity | UV Melting, Circular Dichroism |
Application as Research Tools for In Vitro and Cellular Studies
Oligonucleotides containing this compound are invaluable tools for dissecting the molecular mechanisms underlying epigenetic regulation. They are used in a variety of in vitro and cell-based assays to probe enzymatic activities and to investigate the intricate interactions between DNA and proteins.
Probing Enzymatic Mechanisms
Site-specifically modified oligonucleotides have been crucial in identifying and characterizing the enzymes that interact with this compound.
TET Enzymes: Synthetic DNA substrates containing 5mC have been used in in vitro assays to demonstrate that TET enzymes can iteratively oxidize 5mC to 5hmC, this compound, and finally to 5-carboxylcytosine (5caC) nih.gov. This has provided direct evidence for the role of TET proteins in the DNA demethylation pathway.
Thymine (B56734) DNA Glycosylase (TDG): Oligonucleotides containing a G•5fC pair have been instrumental in showing that TDG, a key enzyme in the base excision repair (BER) pathway, efficiently recognizes and excises this compound nih.govresearchgate.net. This finding supports a model of active DNA demethylation where TET-mediated oxidation is followed by TDG-initiated base excision repair.
DNA Polymerases: The presence of this compound in a template strand can affect the fidelity and efficiency of DNA polymerases. Studies using oligonucleotides with a single this compound have shown that it can be mutagenic, leading to C-to-T transitions and C-to-A transversions during DNA replication genelink.com.
Investigating DNA-Protein Interactions
The structural changes induced by this compound, as well as the chemical reactivity of the formyl group itself, can significantly modulate the binding of proteins to DNA.
DNA-Protein Crosslinking: The aldehyde group of this compound can react with the amino groups of lysine (B10760008) or arginine residues in proteins to form Schiff base adducts. This has been demonstrated with histone proteins, where the formation of reversible DNA-protein crosslinks can influence chromatin structure and gene expression nih.gov. These crosslinks can block DNA replication if not repaired nih.gov.
Transcription Factor Binding: The presence of this compound in promoter regions can influence the binding of transcription factors. While some factors may be repelled by this modification, others may be attracted to the unique structural features of 5fC-containing DNA.
RNA Polymerase II: Studies have shown that this compound in the DNA template can affect the rate and specificity of RNA polymerase II (RNAPII) epigenie.com. The presence of this modification can lead to increased pausing and backtracking of the polymerase, suggesting a role for this compound in the regulation of transcription elongation epigenie.com.
Studying Conformational Changes in Nucleic Acids
The introduction of the 5-formyl group at the C5 position of deoxycytidine (this compound) has been shown to influence the structural and dynamic properties of nucleic acids. As an oxidized derivative of 5-methylcytosine (B146107) (5mC), this compound is not just an intermediate in the active DNA demethylation pathway but is also recognized as a distinct epigenetic marker. nih.govwikipedia.org Its impact on DNA conformation is a subject of detailed research, with studies employing biophysical and structural analysis techniques to elucidate its effects.
Biophysical and structural analyses have revealed that this compound can induce significant alterations in the DNA double helix. nih.govnih.gov One seminal study combined X-ray crystallography, circular dichroism (CD) spectroscopy, and UV melting analysis to investigate DNA dodecamers containing multiple this compound residues within CpG sequences. The research indicated that this compound drives the DNA to adopt a unique conformation, distinct from canonical B-DNA and other known DNA structures, which was termed "F-DNA". nih.govbohrium.com
The 1.4 Å resolution crystal structure of a DNA dodecamer with three 5fCpG sites revealed several key features of this F-DNA conformation. nih.govnih.gov The presence of the formyl group leads to helical under-winding and changes in the geometry of the DNA grooves and the base pairs associated with the modification. nih.gov Specifically, the formyl group affects base-pair stacking and introduces local distortions. nih.gov An intramolecular hydrogen bond between the formyl group's carbonyl and the exocyclic amino group on C4 of the cytosine base restricts the rotation of the formyl group, locking it into a single conformation. nih.gov This rigidity and the purine-like character of 5-formylcytosine (B1664653) substantially influence the local rotational helix parameters. nih.gov For instance, a periodic pattern in the roll angle of base steps involving 5fC was observed, which is not seen in standard A- or B-DNA. nih.gov CD spectroscopy confirmed that DNA containing this compound has a unique spectral signature compared to unmodified DNA or DNA containing 5mC, 5-hydroxymethylcytosine (B124674) (5hmC), or 5-carboxylcytosine (5caC), which all adopt standard B-DNA conformations. nih.gov Further experiments demonstrated that the chemical reduction of this compound back to 5hmC resulted in a cooperative structural transition from F-DNA to B-DNA. nih.gov
Table 1: Summary of Research Findings on the Conformational Impact of this compound on DNA
| Parameter | Finding | Methodology | Reference |
| Global Structure | Induces a unique "F-DNA" conformation characterized by helical under-winding and altered groove geometry. | X-ray Crystallography, CD Spectroscopy | nih.govnih.gov |
| Global Structure | Does not significantly alter the global B-DNA conformation in solution; only modest local differences are observed. | NMR, X-ray Crystallography | researchgate.net |
| Helical Parameters | Alters local rotational and translational parameters, particularly the roll angle at 5fC-G steps. | X-ray Crystallography | nih.gov |
| Thermodynamic Stability | Does not affect the thermodynamic stability of CpG repeats containing oligomers in one study. | UV Melting Analysis | nih.gov |
| Thermodynamic Stability | Curtails overall stability of the double-stranded structure; shifts equilibrium towards the single-stranded conformer. | ¹H CEST NMR, UV/Vis Melting | oup.com |
| Thermodynamic Stability | fC:A, fC:C, or fC:T base pairs significantly reduce the thermal stability of duplexes. | Thermal Denaturation | nih.gov |
| Kinetics | Increases dsDNA dissociation rate (up to ~5-fold) and reduces ssDNA association rate (up to ~3-fold). | ¹H CEST NMR | oup.com |
| Local Dynamics | Increases base-pair wobbling and enhances the degree of dsDNA flexibility. | ¹H CEST NMR | oup.com |
Emerging Research Avenues and Future Perspectives for 5 Formyl 2 Deoxycytidine Studies
Elucidation of Novel Enzymes and Cofactors in 5-Formyl-2'-deoxycytidine Metabolism
The metabolic pathways of 5-formyl-2'-deoxycytidine (5fC) are central to its role in the dynamic regulation of the epigenome. While the primary enzymes involved in its formation and excision are known, emerging research focuses on identifying novel enzymes and cofactors that may contribute to a more complex regulatory network.
The established pathway for 5fC metabolism involves its generation from 5-hydroxymethyl-2'-deoxycytidine (5hmC) through oxidation by the Ten-eleven translocation (TET) family of dioxygenases (TET1, TET2, TET3). nih.gov These enzymes are dependent on Fe(II) and α-ketoglutarate as cofactors. Subsequently, 5fC is recognized and excised by Thymine-DNA Glycosylase (TDG), initiating a base excision repair (BER) pathway that ultimately restores an unmodified cytosine. nih.govglenresearch.comnih.gov
However, recent studies suggest the existence of alternative, TDG-independent pathways for 5fC processing. Research utilizing fluorinated 5fC probes has provided evidence for a direct deformylation mechanism that converts 5fC back to 2'-deoxycytidine (B1670253) (dC) without excision of the base. nih.govresearchgate.net This process has been observed in various somatic cell types as well as stem cells, indicating it may be a widespread, alternative repair or regulatory mechanism. nih.govresearchgate.net The specific enzymes and cofactors responsible for this direct C-C bond cleavage in vivo are currently a primary focus of investigation. The discovery of such deformylases would significantly alter the understanding of DNA demethylation dynamics, suggesting a parallel pathway to the well-established TDG-mediated BER.
Future research in this area is directed at the biochemical isolation and characterization of these putative novel enzymes. Identifying the proteins that can directly remove the formyl group from cytosine and understanding their regulatory mechanisms and required cofactors will be crucial for a complete picture of 5fC metabolism.
| Enzyme/Pathway | Function | Cofactors/Mechanism | Status |
| TET Dioxygenases (TET1, TET2, TET3) | Oxidation of 5hmC to 5fC | Fe(II), α-ketoglutarate | Well-established |
| Thymine-DNA Glycosylase (TDG) | Excision of 5fC base | Base Excision Repair (BER) | Well-established |
| Putative Deformylase(s) | Direct conversion of 5fC to dC | C-C bond cleavage | Under Investigation |
Comprehensive Functional Dissection of 5-Formyl-2'-deoxycytidine beyond Demethylation Intermediacy
While initially viewed primarily as a transient intermediate in the active DNA demethylation pathway, a growing body of evidence suggests that 5fC can function as a stable and distinct epigenetic mark. nih.gov Its unique chemical properties and genomic localization point to specific regulatory roles that extend beyond simply being a precursor to unmodified cytosine.
Studies using stable isotope labeling in mice have demonstrated that 5fC can persist in the genome, and its developmental dynamics differ from those of 5hmC, supporting the hypothesis that 5fC has functional roles of its own. nih.gov Proteomic and genomic analyses have identified specific proteins that bind selectively to 5fC, suggesting it acts as a signaling hub to recruit regulatory machinery. nih.govnih.gov This recognition by specific "reader" proteins implies a direct role in processes like transcription regulation and chromatin remodeling. nih.gov
A significant finding is the ability of the reactive formyl group of 5fC to form covalent DNA-protein cross-links (DPCs) with lysine (B10760008) residues of histone proteins. nih.gov These cross-links can physically tether DNA to the histone core, influencing chromatin structure and stability. Such adducts are capable of blocking DNA replication, indicating that 5fC can directly impact fundamental cellular processes. nih.gov The reversible nature of the Schiff base conjugates formed between 5fC and histones suggests a dynamic regulatory mechanism. nih.gov Furthermore, the presence of 5fC can lead to mispairing with deoxyadenosine (B7792050) (dA) and deoxythymidine (dT) during DNA synthesis, highlighting its potential mutagenic properties if not properly processed. genelink.comnih.gov
| Function of 5fC | Mechanism | Potential Consequence |
| Stable Epigenetic Mark | Persistence in the genome with unique developmental dynamics. nih.gov | Long-term gene regulation. |
| Recruitment of Proteins | Selective binding by "reader" proteins. nih.govnih.gov | Modulation of transcription and chromatin state. |
| Chromatin Remodeling | Formation of DNA-protein cross-links (DPCs) with histones. nih.gov | Altered chromatin structure and stability. |
| Replication Blockage | DPCs act as physical barriers to DNA polymerase. nih.gov | Genome instability if not repaired. |
| Transcriptional Regulation | Preferential occurrence at enhancers and transcription factor binding sites. nih.gov | Fine-tuning of gene expression. |
Integration of 5-Formyl-2'-deoxycytidine Dynamics with Other Epigenetic Layers
The cellular epigenome is a multi-layered system where different modifications, including DNA methylation and histone post-translational modifications (PTMs), engage in complex "crosstalk" to regulate genome function. 5fC is emerging as a key player in this integrated regulatory network, capable of both influencing and being influenced by other epigenetic marks.
The most direct link between 5fC and chromatin structure is its ability to form covalent cross-links with histone proteins. nih.gov This physical tethering directly integrates the DNA modification landscape with the histone code, potentially altering local chromatin compaction and accessibility. The formation of these DPCs can obstruct the binding of other regulatory proteins or, conversely, serve as a docking site for specific chromatin-modifying complexes.
Beyond direct physical linkage, the enzymatic machinery that generates 5fC is connected to the broader epigenetic landscape. For example, studies have shown that the loss of TET2, one of the enzymes that produces 5fC, leads to a decrease in active histone modifications at pluripotency-related genetic loci. nih.gov This suggests that the process of 5mC oxidation, including the generation of 5fC, is functionally coupled with the machinery that deposits activating histone marks. The presence of 5fC at specific genomic locations, such as enhancers, may serve as a signal that coordinates the activities of various chromatin-modifying enzymes to establish or maintain a specific gene expression program. nih.gov Future research aims to unravel the precise mechanisms by which 5fC recruits specific histone-modifying complexes and how its presence is interpreted in the context of different combinations of histone PTMs.
Development of Advanced Methodologies for Spatiotemporal Mapping In Vivo
Understanding the precise functions of 5fC requires the ability to map its location throughout the genome with high resolution and to track its appearance and disappearance over time in living cells. Significant progress has been made in developing sensitive and specific methods for 5fC detection, moving from bulk quantification to genome-wide mapping.
One key challenge has been to distinguish 5fC from other cytosine modifications, particularly 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC). Early methods relied on antibody-based enrichment. More advanced techniques provide single-base resolution. For instance, chemical modification-assisted bisulfite sequencing (CAB-seq), often coupled with DNA immunoprecipitation, allows for the generation of genome-wide, base-resolution maps of 5fC. nih.gov These mapping studies have revealed that 5fC is not randomly distributed but is preferentially located at low-methylated regions, active enhancers, and transcription factor binding sites. nih.gov
The frontier of methodological development is focused on achieving higher sensitivity and applying these techniques to smaller cell populations, ultimately down to the single-cell level. nih.gov Developing the ability to simultaneously map all five cytosine bases (C, 5mC, 5hmC, 5fC, and 5caC) within a single cell would provide an unprecedented view of the epigenetic landscape and its heterogeneity during development and disease. Furthermore, developing tools for the real-time visualization of 5fC dynamics in living cells remains a major goal. Such technologies would enable researchers to observe the transient formation and removal of 5fC at specific gene loci in response to cellular signals, providing direct insights into its role in dynamic gene regulation.
| Methodology | Principle | Resolution | Application |
| Antibody-based Enrichment (DIP-seq) | Immunoprecipitation using 5fC-specific antibodies followed by sequencing. | Locus-specific (low resolution) | Genome-wide distribution profiling. |
| Chemical Labeling and Affinity Enrichment | Covalent labeling of the formyl group for subsequent capture and analysis. | Locus-specific | Identification of 5fC-containing regions. |
| fC-CET | Chemical labeling followed by T7 polymerase-based sequencing. | Single-base | Quantitative, base-resolution mapping. |
| CAB-seq | Chemical modification to protect 5fC from bisulfite conversion, combined with sequencing. nih.gov | Single-base | Base-resolution mapping of 5fC and 5caC. |
Computational and Biophysical Modeling of 5-Formyl-2'-deoxycytidine Effects
The introduction of a formyl group at the 5th position of cytosine has profound consequences for the biophysical properties of the DNA double helix. Computational and biophysical studies are critical for understanding how these molecular-level changes are translated into biological function.
Unlike 5mC, 5hmC, or 5-carboxylcytosine (5caC), which cause minimal perturbation to the canonical B-DNA structure, 5fC induces a significant conformational change. nih.gov High-resolution X-ray crystallography and circular dichroism spectroscopy have revealed that 5fC alters the geometry of DNA grooves and base pairs. nih.gov This leads to a distinct conformation, termed "F-DNA," which is characterized by helical under-winding. nih.gov This structural distortion is proposed to be a key mechanism by which 5fC signals for recognition by repair enzymes like TDG or other specific binding proteins.
Computational modeling complements these experimental findings by simulating the effects of 5fC on DNA dynamics and its interactions with proteins. These models help to predict how the structural and energetic changes induced by 5fC influence the binding affinity and catalytic activity of enzymes like TET and TDG, providing a more complete, atomistic-level understanding of 5fC's biological roles.
| Biophysical Parameter | Effect of 5fC | Method of Observation | Reference |
| DNA Conformation | Induces a unique "F-DNA" structure with helical under-winding. | X-ray Crystallography, Circular Dichroism | nih.gov |
| Thermodynamic Stability | Decreases the overall stability of the DNA duplex. | 1H CEST NMR Spectroscopy | oup.com |
| Melting/Annealing Kinetics | Alters the rates of both melting and annealing, favoring the single-stranded state. | 1H CEST NMR Spectroscopy, T-jump IR Spectroscopy | oup.com |
| Base Pairing | Weakens hydrogen bonding with the opposing guanine (B1146940) base. | Thermodynamic Measurements | oup.com |
Q & A
Q. How can 5-formyl-dC be detected and quantified in genomic DNA?
Methodological Answer: Detection of 5fC requires specialized techniques due to its low abundance and chemical similarity to 5-hydroxymethylcytosine (5hmC) and unmodified cytosine. Key approaches include:
- Chemical Labeling: Use of selective biotinylation via aldehyde-reactive probes (e.g., O-(biotinylcarbazoylmethyl)hydroxylamine) to tag 5fC, followed by pull-down and sequencing .
- Antibody-Based Methods: Immunoprecipitation (e.g., 5fC-specific antibodies) coupled with next-generation sequencing (5fC-seq) .
- Mass Spectrometry: Ultra-high-performance liquid chromatography (UHPLC) with tandem MS for precise quantification, requiring enzymatic digestion of DNA to nucleosides .
Note: False positives can arise due to cross-reactivity with 5hmC; validate results with orthogonal methods.
Q. What is the role of this compound in active DNA demethylation pathways?
Methodological Answer: 5fC is an intermediate in the oxidative demethylation cascade:
- Enzymatic Pathway: TET dioxygenases oxidize 5-methylcytosine (5mC) sequentially to 5hmC → 5fC → 5-carboxylcytosine (5caC). TDG glycosylase excises 5caC, triggering base excision repair (BER) to restore unmodified cytosine .
- Experimental Validation: Use in vitro assays with recombinant TET/TDG proteins and LC-MS to track oxidation products. In cell models (e.g., embryonic stem cells), CRISPR-mediated knockout of TET/TDG reveals accumulation/loss of 5fC .
Q. How does this compound influence DNA-protein interactions in chromatin?
Methodological Answer: 5fC’s aldehyde group enables covalent cross-linking with lysine residues in proteins via Schiff base formation:
- Cross-Linking Assays: Incubate synthetic 5fC-containing oligonucleotides with histone or transcription factor extracts. Stabilize adducts with sodium cyanoborohydride (NaCNBH3), then analyze by SDS-PAGE or mass spectrometry .
- Functional Impact: Use electrophoretic mobility shift assays (EMSAs) to compare binding affinities of transcription factors (e.g., NF-κB) to 5fC-modified vs. unmodified DNA .
Advanced Research Questions
Q. How can contradictory data on 5fC’s mutagenicity be resolved?
Methodological Answer: Conflicting reports on 5fC’s mutagenic potential (e.g., increased C→T transitions vs. no detectable effect) arise from experimental variables:
- Replication Systems: Compare error rates using high-fidelity polymerases (e.g., Phusion) vs. error-prone polymerases (e.g., Taq) in PCR-based assays .
- Sequence Context: Design oligonucleotides with 5fC in CpG vs. non-CpG contexts to assess positional effects on misincorporation .
- Cellular Models: Use repair-deficient cell lines (e.g., TDG−/−) to isolate 5fC’s intrinsic mutagenicity from BER-mediated corrections .
Q. What experimental strategies distinguish 5fC oxidation from passive demethylation?
Methodological Answer:
- Isotopic Tracing: Feed cells deuterated glucose to track de novo DNA methylation/oxidation via LC-MS. Passive loss (replication-dependent) shows no isotopic label retention, while active oxidation retains labels .
- Cell Cycle Synchronization: Arrest cells in G1 phase (using serum starvation) to exclude replication effects. Monitor 5fC dynamics via immunofluorescence or click chemistry .
Q. How can site-specific 5fC incorporation be optimized for functional studies?
Methodological Answer:
- Chemical Synthesis: Use phosphoramidite derivatives (e.g., this compound III) in solid-phase oligonucleotide synthesis. Validate incorporation by MALDI-TOF MS and enzymatic digestion .
- CRISPR-Cas9 Editing: Fuse dCas9 to TET1 catalytic domain for targeted 5fC deposition. Combine with sgRNAs to direct oxidation to specific loci (e.g., promoter regions) .
Methodological Challenges and Solutions
Q. What controls are essential for 5fC immunoprecipitation experiments?
Methodological Answer:
Q. How to address low yields in 5fC-protein cross-linking studies?
Methodological Answer:
- Optimize Reaction pH: Schiff base formation is efficient at pH 6.5–7.5. Use buffered conditions (e.g., PBS) with 1–5 mM NaCNBH3 to stabilize adducts .
- Enrichment Strategies: Biotinylate cross-linked DNA-protein complexes for streptavidin pulldown prior to proteomic analysis .
Data Interpretation Frameworks
Q. How to contextualize 5fC’s role in gene regulation amid conflicting datasets?
Methodological Answer:
- Meta-Analysis: Aggregate data from public epigenomics repositories (e.g., ENCODE). Use machine learning (e.g., random forests) to identify correlates (e.g., 5fC enrichment at enhancers vs. promoters) .
- Functional Genomics: Perform CRISPRi/a screens targeting 5fC-rich regions and assess transcriptomic changes via RNA-seq .
Q. What statistical models are appropriate for 5fC dynamics in single-cell studies?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
